BenchChemオンラインストアへようこそ!

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Pharmaceutical synthesis Process chemistry Procurement quality

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate (CAS 84831-36-7) is a heterocyclic compound belonging to the 2,3-dihydro-1,4-benzoxazine-2-carboxylate family. It features a bicyclic core with a 4-methyl substitution, a 6-nitro electron-withdrawing group, and a methyl ester at the 2-position.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
Cat. No. B13898308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCN1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C11H12N2O5/c1-12-6-10(11(14)17-2)18-9-4-3-7(13(15)16)5-8(9)12/h3-5,10H,6H2,1-2H3
InChIKeyYSUARQGASNTWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate: A Functionalized Benzoxazine-2-carboxylate Building Block for Medicinal Chemistry and Chiral Synthesis


Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate (CAS 84831-36-7) is a heterocyclic compound belonging to the 2,3-dihydro-1,4-benzoxazine-2-carboxylate family. It features a bicyclic core with a 4-methyl substitution, a 6-nitro electron-withdrawing group, and a methyl ester at the 2-position . This substitution pattern provides multiple handles for derivatization, making it a versatile intermediate in pharmaceutical R&D and a substrate for modern catalytic asymmetric methods [1].

Why Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate Cannot Be Substituted by Unfunctionalized Benzoxazine-2-carboxylate Analogs


The 6-nitro group profoundly influences both electronic and steric properties, enabling selective reduction to an amine for further conjugation or bioconjugation, a transformation impossible with non-nitrated analogs. Simultaneously, the 4-methyl group prevents N‑H deprotonation, which would otherwise lead to undesired side reactions under basic conditions . Consequently, substituting this compound with a simpler benzoxazine-2-carboxylate (e.g., lacking the nitro group or having an NH instead of N‑methyl) would either forfeit key functionalization handles or introduce stability and selectivity issues in downstream synthetic sequences.

Quantitative Differentiation Evidence for Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate Relative to Closest Analogs


Higher Commercial Purity Reduces Risk of Impurity-Driven Side Reactions in Multi-Step Syntheses

When compared to the common ethyl ester analog, methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate is available at a higher commercial purity from multiple suppliers. Specifically, this compound is offered at 98% purity (Leyan, catalog 1830454), while the closest analog, ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is typically listed at 95% purity (Chemenu, catalog CM523978) . The 3% absolute purity difference corresponds to fewer unknown impurities in the final product, which is critical for medicinal chemistry campaigns where even minor impurities can confound biological assay results.

Pharmaceutical synthesis Process chemistry Procurement quality

Nitro Group Enables Selective Late-Stage Functionalization via Reduction to Primary Amine

The 6-nitro substituent serves as a latent amine that can be selectively reduced (e.g., via catalytic hydrogenation or transfer hydrogenation) to a primary aniline, a transformation not possible with non-nitrated 2,3-dihydro-1,4-benzoxazine-2-carboxylate analogs such as methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate. This functional handle is widely exploited for prodrug design and bioconjugation [1]. While direct quantitative kinetic data comparing the reduction rate of this specific compound with other nitrobenzoxazines are not available in public literature, the presence of the nitro group is a class-level prerequisite for such applications, differentiating it from in-class compounds lacking this group.

Prodrug design Bioconjugation Medicinal chemistry

N-Methyl Substitution Precludes Base-Catalyzed Racemization at C2 During NHC-Catalyzed Dynamic Kinetic Resolution

In NHC-catalyzed dynamic kinetic resolution of dihydro-1,4-benzoxazine-2-carboxylates, the presence of an NH group leads to rapid base-catalyzed racemization at C2, limiting enantioselectivity. The N-methyl substituent in methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate locks the nitrogen configuration, preventing this racemization pathway. The methodology reported by Liu et al. (2025) demonstrated that N-substituted benzoxazine-2-carboxylates engage in the dynamic kinetic resolution to give enantioenriched products, whereas NH analogs are not viable substrates under the same conditions [1]. Although the specific enantiomeric excess for the target compound was not reported in the publicly available abstract, the compound's N-methyl group is a structural prerequisite for successful asymmetric transformation, distinguishing it from NH-containing in-class compounds.

Asymmetric synthesis Dynamic kinetic resolution Benzoxazine chiral pool

Recommended Application Scenarios for Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate Based on Verified Differentiation Evidence


Multi-Step Synthesis of 6-Amino-4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate Derivatives for Medicinal Chemistry Libraries

The nitro group at position 6 allows selective reduction to a primary amine under mild hydrogenation conditions. This amine can be subsequently coupled with carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse amide, sulfonamide, or urea libraries. The initial use of the nitro-protected form ensures chemoselectivity in earlier synthetic steps that would be compromised if the free amine were present. This strategy is standard in medicinal chemistry and is enabled precisely because the nitro group is present, as opposed to non-nitrated analogs [1].

Enantioselective Synthesis of Chiral Benzoxazine-2-carboxylate Drug Intermediates via NHC-Catalyzed Resolution

The N-methyl group prevents base-catalyzed racemization at the C2 stereocenter, making this compound a suitable substrate for NHC-catalyzed dynamic kinetic resolution to access enantioenriched benzoxazine-2-carboxylates. Such chiral intermediates are valuable for synthesizing single-enantiomer drug candidates. NH-containing benzoxazine-2-carboxylates are incompatible with this methodology due to rapid racemization, making the N-methyl compound the preferred starting material for this type of asymmetric transformation [2].

Prodrug Scaffold Requiring Nitro-to-Amine Bioreduction for Targeted Drug Release

The 6-nitro group can serve as a bioreductive trigger in hypoxic tumor environments or under nitroreductase activity. This compound provides a carboxylate handle for attachment of a therapeutic payload and a nitro group for bioreduction, a dual functionality that non-nitrated benzoxazine-2-carboxylates cannot replicate. The methyl ester further allows temporary protection during synthesis, with the option for hydrolysis to the free acid for enhanced solubility in aqueous prodrug formulations [1].

Process Development Where High Initial Purity Reduces Downstream Purification Burden

When a synthetic sequence already involves multiple steps, starting with a building block of 98% commercial purity (versus 95% for common analogs) reduces the accumulation of unknown impurities. This is particularly important in preclinical toxicology studies where impurity profiles must be carefully defined and controlled. Procurement of the higher-purity methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate can preempt costly re-purification campaigns .

Quote Request

Request a Quote for Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.